molecular formula C15H18FN5O B2785013 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea CAS No. 1797659-76-7

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea

Cat. No. B2785013
CAS RN: 1797659-76-7
M. Wt: 303.341
InChI Key: HSKUNCVYFCUQHR-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea, also known as MK-1775, is a small molecule inhibitor of the checkpoint kinase 1 (CHK1) protein. CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, which is activated in response to DNA damage and replication stress. MK-1775 has been shown to enhance the efficacy of DNA-damaging agents, such as radiation and chemotherapy, by selectively sensitizing cancer cells to these treatments.

Scientific Research Applications

Hydrogen Bonding and Supramolecular Assembly

  • Strong Dimerization through Hydrogen Bonding : Compounds like ureidopyrimidones demonstrate strong dimerization capabilities via quadruple hydrogen bonds in both solid states and solutions. This characteristic, due to a donor−donor−acceptor−acceptor array of hydrogen bonding sites, suggests potential applications in supramolecular chemistry for building complex molecular assemblies (Beijer et al., 1998).
  • Reversible Disassembly and Intercalation by Ions : The sensitivity of ureido-pyrimidinone-based supramolecular assemblies to ions like fluoride and lead suggests their potential utility in sensing applications or in the development of responsive materials (Yu et al., 2011).

Synthesis and Chemical Properties

  • Synthesis of Complex Organic Compounds : The research demonstrates the capabilities for synthesizing complex organic compounds involving urea functionalities. This includes the preparation of cyclic urea adducts of triphenyl-tin and -lead halides and various heterocyclic compounds, implying applications in organic synthesis and the development of new materials (Aitken & Onyszchuk, 1985).
  • Environmental Sensitivity of Fluorophores : The development of environment-sensitive fluorophores based on similar chemical structures highlights potential applications in biological probes and sensors. Such compounds exhibit significant shifts in fluorescence in response to environmental changes, useful for monitoring biological processes (Vázquez et al., 2005).

properties

IUPAC Name

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-9-13(10(2)18-14(17-9)21(3)4)20-15(22)19-12-7-5-6-11(16)8-12/h5-8H,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKUNCVYFCUQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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